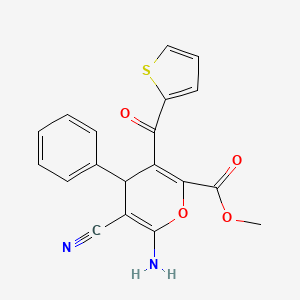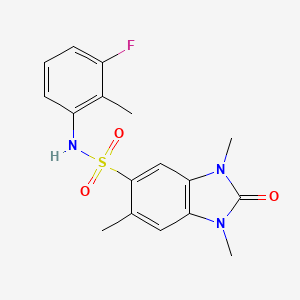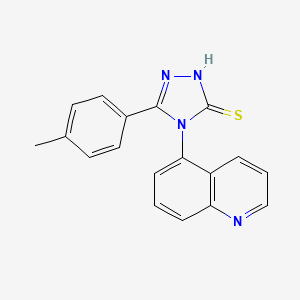![molecular formula C13H16N6O5 B14943570 4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14943570.png)
4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid is a complex organic compound featuring a pyrazole moiety Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid typically involves multiple steps, starting from commercially available reagents. The process often includes the formation of the pyrazole ring through cyclization reactions, followed by functionalization to introduce the nitro group and other substituents. Common methods include:
Cyclization Reactions: Using hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
Functionalization: Introducing nitro groups via nitration reactions using nitric acid or other nitrating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and nitration reactions, often optimized for yield and purity. These methods typically use continuous flow reactors and advanced purification techniques to ensure high-quality output.
化学反応の分析
Types of Reactions
4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium on carbon.
Substitution: Reagents such as halogens and nucleophiles like amines or thiols are used under controlled conditions.
Major Products
Reduction of Nitro Group: Produces amino derivatives of the compound.
Substitution Reactions: Leads to various substituted pyrazole derivatives with potential biological activities.
科学的研究の応用
4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The nitro group and pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
類似化合物との比較
Similar Compounds
1H-Pyrazole: A simpler pyrazole derivative with fewer substituents.
4-Nitro-1H-pyrazole: Similar structure but lacks the butanoic acid moiety.
Uniqueness
4-(4-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazol-1-yl)butanoic acid is unique due to its combination of a nitro group, pyrazole rings, and a butanoic acid moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C13H16N6O5 |
|---|---|
分子量 |
336.30 g/mol |
IUPAC名 |
4-[4-[2-(4-nitropyrazol-1-yl)propanoylamino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C13H16N6O5/c1-9(18-8-11(6-15-18)19(23)24)13(22)16-10-5-14-17(7-10)4-2-3-12(20)21/h5-9H,2-4H2,1H3,(H,16,22)(H,20,21) |
InChIキー |
LKXFLGIUHMRYHA-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=CN(N=C1)CCCC(=O)O)N2C=C(C=N2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-[(Isopropylcarbamoyl)amino]-6-methylphenyl)-2,2-dimethylpropanamide](/img/structure/B14943495.png)
![5-(4-Bromophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14943500.png)
![1-(4-Fluorophenyl)-3-[4-(2-methyl-6-propylpyrimidin-4-yl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14943507.png)
![1-(3-Chloropropyl)-1h-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14943510.png)

![N-[3-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B14943532.png)
![2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14943542.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B14943545.png)
![7-(4-methoxyphenyl)-3-propyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B14943547.png)

![ethyl 4-hydroxy-5-[1-(3-hydroxy-4-methoxyphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14943549.png)

![1-(4-Methoxyphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B14943573.png)
